molecular formula C19H20IN3OS B3014177 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392240-80-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No.: B3014177
CAS No.: 392240-80-1
M. Wt: 465.35
InChI Key: XVBPLRCEYCKGCO-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a chemical compound that features a unique structure combining an adamantane moiety, a thiadiazole ring, and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiadiazole intermediate.

    Iodination of Benzamide: The final step involves the iodination of the benzamide group, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or amine derivative.

    Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with molecular targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting TDP1, the compound can enhance the cytotoxic effects of topoisomerase 1 poisons, leading to increased DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making it a promising candidate for combination therapy in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is unique due to its iodinated benzamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the adamantane moiety and the thiadiazole ring further enhances its stability and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPLRCEYCKGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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